2,4,7-Trichloro-9h-fluoren-9-yl acetate
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Overview
Description
2,4,7-Trichloro-9h-fluoren-9-yl acetate is a chemical compound known for its unique structure and properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three chlorine atoms at positions 2, 4, and 7, as well as an acetate group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-9h-fluoren-9-yl acetate typically involves the chlorination of fluorene followed by acetylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.
The acetylation step involves the reaction of the chlorinated fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-9h-fluoren-9-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated fluorenes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various dechlorinated fluorenes. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4,7-Trichloro-9h-fluoren-9-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other fluorene derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-9h-fluoren-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4,7-Trichloro-9h-fluoren-9-yl acetate can be compared with other similar compounds, such as:
2,4,7-Trichloro-9h-fluoren-9-ol: This compound has a hydroxyl group instead of an acetate group, leading to different chemical properties and reactivity.
2,7-Dichloro-9h-fluoren-9-yl acetate: With one less chlorine atom, this compound may have different biological activity and applications.
9H-Fluoren-9-yl acetate: Lacking chlorine atoms, this compound has distinct chemical and physical properties compared to its chlorinated counterparts.
Properties
CAS No. |
7012-22-8 |
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Molecular Formula |
C15H9Cl3O2 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
(2,4,7-trichloro-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C15H9Cl3O2/c1-7(19)20-15-11-4-8(16)2-3-10(11)14-12(15)5-9(17)6-13(14)18/h2-6,15H,1H3 |
InChI Key |
UDYOQLLJPCUQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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